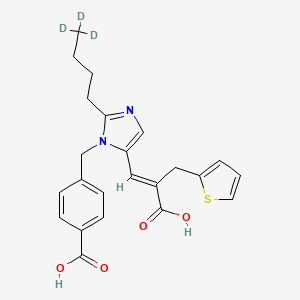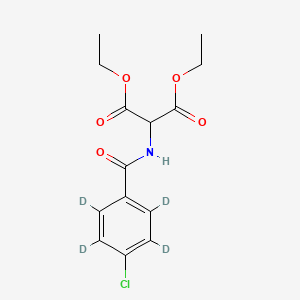
rac 7-Hydroxy Propranolol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac 7-Hydroxy Propranolol-d5” is a labeled metabolite of Propranolol . It has a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “rac 7-Hydroxy Propranolol-d5” is represented by the formula C16H16D5NO3 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac 7-Hydroxy Propranolol-d5” include a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 .科学的研究の応用
1. Cellular Response to Beta-Adrenergic Agonists
Shappell et al. (2000) examined the effects of ractopamine (RAC) and its stereoisomers on cyclic AMP production and concentrations of protein and DNA in mouse skeletal muscle cells. They found that RAC significantly increased these variables in myoblasts and this effect was blocked by propranolol. Their research highlights the cellular response to beta-adrenergic agonists and the potential impact on muscle cells (Shappell et al., 2000).
2. Chemoenzymatic Synthesis
Kong et al. (2015) successfully synthesized R- and S-enantiomers of propranolol using an engineered epoxide hydrolase. This process was highly enantioselective and offers an eco-friendly route for synthesizing these compounds, which could have significant implications in pharmaceutical production (Kong et al., 2015).
3. Enantiomerically Pure Precursors
Wünsche et al. (1996) synthesized enantiomerically pure precursors of beta-blockers like propranolol through lipase-catalyzed kinetic resolution. This study offers insights into the synthesis of optically active compounds, critical in the pharmaceutical industry (Wünsche et al., 1996).
4. Novel Sorbents for Enantioselective Performance
Ma et al. (2019) developed novel sorbents for the enantioselective extraction of propranolol hydrochloride. Their findings could have implications for the separation and purification processes in pharmaceutical manufacturing (Ma et al., 2019).
5. Cytochrome P450 Isozymes in Metabolism
Masubuchi et al. (1994) explored the role of cytochrome P450 isozymes in propranolol metabolism, specifically in human liver microsomes. Understanding these metabolic pathways is crucial for drug development and personalized medicine (Masubuchi et al., 1994).
6. Enantioselective Chromatography
Geiser et al. (1999) described the direct, preparative enantioselective chromatography of rac-propranolol using carbon dioxide-based mobile phases. This research is significant for the pharmaceutical industry in terms of enantioselective separation processes (Geiser et al., 1999).
7. Central Serotonergic System and Anticonflict Effects
Takao et al. (1992) investigated the anticonflict effects of d-AP159 and buspirone, revealing insights into the interaction of drugs like propranolol with the central serotonergic system (Takao et al., 1992).
8. Substrate Stereoselectivity in Metabolism
Masubuchi et al. (1993) studied the substrate stereoselectivity of propranolol enantiomers in rat liver microsomes, contributing to our understanding of drug metabolism and the role of enantiomers (Masubuchi et al., 1993).
9. Ractopamine on Muscle Morphometrics
Gonzalez et al. (2008) explored the effects of Ractopamine-HCl on muscle morphometrics in cull cows. Their research provides insights into the use of beta-adrenergic agonists in livestock and its impact on muscle development (Gonzalez et al., 2008).
Safety And Hazards
特性
CAS番号 |
1184982-94-2 |
|---|---|
製品名 |
rac 7-Hydroxy Propranolol-d5 |
分子式 |
C16H21NO3 |
分子量 |
280.379 |
IUPAC名 |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChIキー |
ZAVISZICVBECEV-BEHIUOGBSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
同義語 |
8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



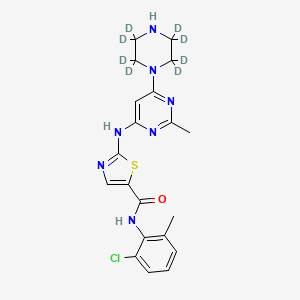
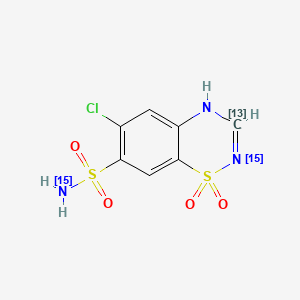
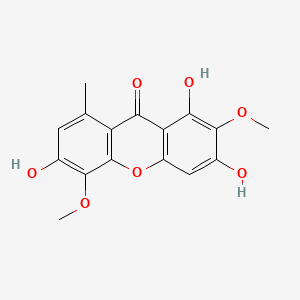
![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)
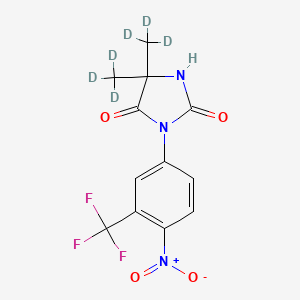
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)
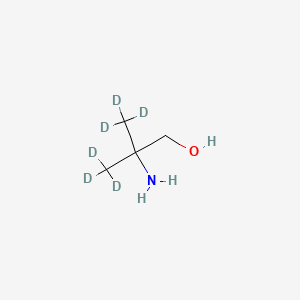
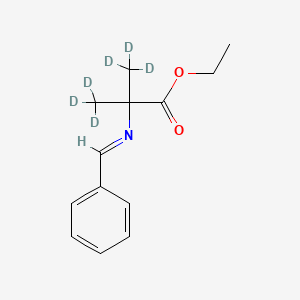
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
